4-(Methoxyphenyl-d7)-boronic acid
Overview
Description
4-(Methoxyphenyl-d7)-boronic acid is a deuterated boronic acid derivative. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxyphenyl-d7)-boronic acid typically involves the deuteration of 4-methoxyphenylboronic acid. This process can be achieved through various methods, including the use of deuterated reagents or solvents. One common method involves the exchange of hydrogen atoms with deuterium using deuterated water (D2O) or deuterated methanol (CD3OD) under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment and techniques to ensure high purity and yield. The use of deuterated solvents and catalysts can optimize the deuteration process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxyphenyl-d7)-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form corresponding boronate esters or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while reduction may produce boronate esters.
Scientific Research Applications
4-(Methoxyphenyl-d7)-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways due to its deuterium labeling, which can provide insights into reaction kinetics and mechanisms.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: Applied in the production of deuterated materials and compounds for various industrial applications, including the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Methoxyphenyl-d7)-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The deuterium atoms can also influence the compound’s reactivity and stability, providing unique advantages in research and development.
Comparison with Similar Compounds
4-(Methoxyphenyl-d7)-boronic acid can be compared with other deuterated boronic acids and non-deuterated analogs:
4-Methoxyphenylboronic acid: The non-deuterated analog, which has similar chemical properties but lacks the unique benefits of deuterium labeling.
4-(Methyl-d3)-phenylboronic acid: Another deuterated boronic acid with deuterium atoms in the methyl group instead of the methoxy group, offering different reactivity and applications.
Phenylboronic acid: A simpler boronic acid without any substituents, used as a basic building block in organic synthesis.
The uniqueness of this compound lies in its deuterium labeling, which can enhance its stability, alter its reactivity, and provide valuable insights in scientific research.
Properties
IUPAC Name |
[2,3,5,6-tetradeuterio-4-(trideuteriomethoxy)phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3/i1D3,2D,3D,4D,5D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAAEKKFGLPLLU-AAYPNNLASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1B(O)O)[2H])[2H])OC([2H])([2H])[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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